Flunisolide Hemihydrate is a synthetic corticosteroid primarily used in the treatment of respiratory conditions, particularly asthma and allergic rhinitis. It is a derivative of flunisolide, which is known for its anti-inflammatory properties. The hemihydrate form indicates that the compound contains one molecule of water for every two molecules of flunisolide, influencing its solubility and bioavailability.
Flunisolide was first synthesized in the 1970s and has since been utilized in various pharmaceutical formulations. It is typically produced through chemical synthesis in laboratory settings, where its structure can be modified to enhance efficacy and reduce side effects.
Flunisolide Hemihydrate belongs to the class of medications known as corticosteroids. These compounds are characterized by their ability to modulate inflammatory responses in the body. Flunisolide is classified specifically as a glucocorticoid, which is a subset of corticosteroids that primarily affects glucose metabolism and has significant anti-inflammatory effects.
The synthesis of Flunisolide Hemihydrate involves several steps, typically starting from steroid precursors. The general synthetic route includes:
The synthesis requires precise control over reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of the synthesized compound.
Flunisolide Hemihydrate has a complex molecular structure characterized by its steroid framework with specific functional groups that confer its biological activity. The molecular formula can be represented as CHFOS·0.5HO.
Flunisolide can undergo various chemical reactions typical of corticosteroids:
These reactions are influenced by factors such as pH, temperature, and the presence of enzymes in biological systems. Stability studies are essential to determine shelf life and storage conditions for pharmaceutical formulations.
Flunisolide exerts its therapeutic effects primarily through the following mechanisms:
Studies indicate that flunisolide can significantly decrease airway hyperresponsiveness and improve lung function in asthmatic patients when administered via inhalation.
Relevant analyses often include stability testing under various environmental conditions to ensure efficacy throughout its shelf life.
Flunisolide Hemihydrate is primarily used in:
Its effectiveness in reducing inflammation makes it a valuable tool in both acute and chronic inflammatory conditions related to respiratory health.
Flunisolide hemihydrate is a synthetic glucocorticoid corticosteroid engineered for targeted respiratory delivery. As a hemihydrate crystalline form, it exhibits optimized physicochemical properties crucial for inhalation therapeutics. This compound bridges advanced steroid chemistry and pulmonary drug delivery technology, serving as a cornerstone in asthma and allergic rhinitis management. Its development reflects key innovations in particle engineering, propellant technology, and crystal polymorphism control, making it a model system for inhaled corticosteroid design [1] [7].
Molecular Structure: Flunisolide hemihydrate (C24H31FO6·½H2O) features a pregna-1,4-diene-3,20-dione core with strategic functional modifications:
Stereochemistry: The absolute configuration (6α,11β,16α) is critical for bioactivity. X-ray crystallography confirms the cis fusion of rings A/B (5β-H), with the isopropylidene group adopting a syn orientation relative to the diene system [5] [6].
Nomenclature:
Hydration State: The hemihydrate form contains one water molecule per two flunisolide molecules, arranged in a stable channel hydrate structure confirmed by thermogravimetric analysis (TGA), showing 0.8-1.1% weight loss at 80-120°C [5].
Table 1: Chemical Identifiers of Flunisolide Hemihydrate
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₁FO₆·½H₂O |
Molecular Weight | 443.51 g/mol (hemihydrate) |
Exact Mass | 434.2102 g/mol (anhydrous) |
Elemental Composition | C 65.00%; H 7.27%; F 4.28%; O 23.45% |
XLogP3 | 2.5 |
Hydrogen Bond Donors | 2 (steroid) + 1 (water) |
Hydrogen Bond Acceptors | 7 (steroid) |
Topological Polar Surface Area | 94.8 Ų |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7